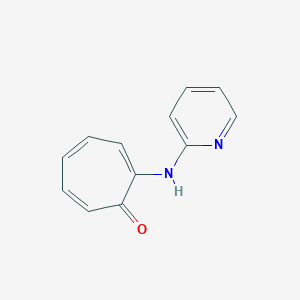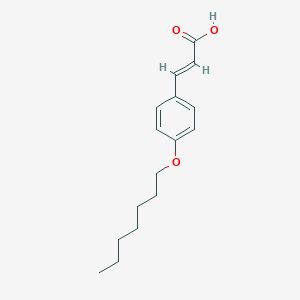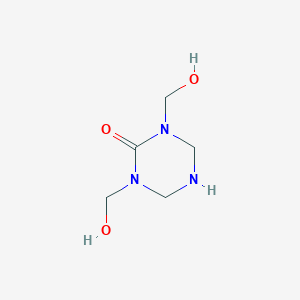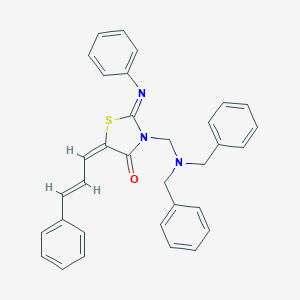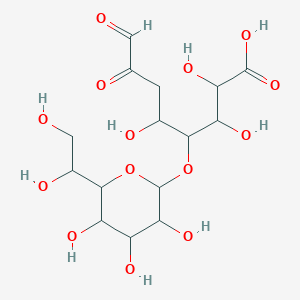
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate, also known as DHEX, is a cationic surfactant that has gained attention in the scientific community due to its unique properties. It is a quaternary ammonium compound that is synthesized through a simple and efficient method. In recent years, DHEX has been extensively studied for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is not fully understood. However, it is believed that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate interacts with the hydrophobic regions of biomolecules, leading to their solubilization and stabilization. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also interact with the hydrophilic regions of biomolecules, leading to their dispersion and stabilization.
Biochemical and Physiological Effects:
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and can interact with negatively charged biomolecules, leading to potential interference with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has several advantages for use in laboratory experiments. It is a highly efficient surfactant that can be used for the separation and purification of biomolecules. It is also a relatively inexpensive reagent and can be easily synthesized in large quantities. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and may interfere with negatively charged biomolecules. Additionally, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate may not be suitable for use in experiments that require the preservation of the native structure of biomolecules.
Direcciones Futuras
There are several potential future directions for the use of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate in scientific research. One potential application is in the development of new drug delivery systems. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of therapeutic agents, and further research could lead to the development of new and more efficient drug delivery systems. Another potential application is in the development of new surfactants for the separation and purification of biomolecules. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has unique properties that make it an attractive option for use in this field, and further research could lead to the development of new and more efficient surfactants. Finally, further research could be conducted to better understand the mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate and its potential interactions with biomolecules. This could lead to the development of new and more efficient methods for the separation and purification of biomolecules.
Métodos De Síntesis
The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a straightforward process that involves the reaction of 2-(2-hydroxyethoxy)ethylamine with methyl iodide. The resulting product is then reacted with xanthenecarboxylic acid to obtain the final product, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate. The synthesis method is relatively simple and can be performed under mild conditions, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to be an effective surfactant for the separation and purification of proteins and nucleic acids. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also be used as a stabilizer for enzymes and other biomolecules. In addition, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of drugs and other therapeutic agents.
Propiedades
Número CAS |
102571-27-7 |
|---|---|
Nombre del producto |
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate |
Fórmula molecular |
C19H22INO4 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JOJHLDWCLBKCCZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
SMILES canónico |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Sinónimos |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




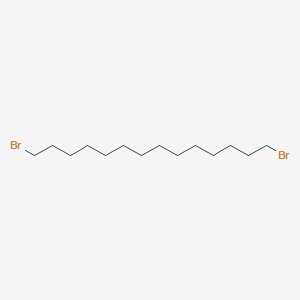

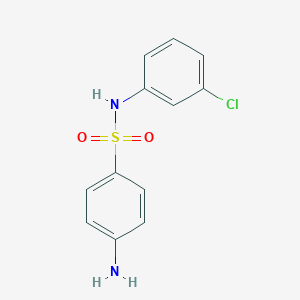

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

